Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Overview
Description
Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C₁₅H₁₈O₆. It is a diethyl ester derivative of 2-phenyl-1,3-dioxolane-4,5-dicarboxylic acid. This compound is known for its unique structure, which includes a dioxolane ring fused with a phenyl group and two ester functional groups. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the condensation reaction of diethyl tartrate with benzaldehyde in the presence of an acid catalyst. The reaction typically involves the following steps:
Condensation Reaction: Diethyl tartrate reacts with benzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid.
Cyclization: The intermediate product undergoes cyclization to form the dioxolane ring.
Esterification: The final product is obtained by esterification of the carboxylic acid groups with ethanol.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-phenyl-1,3-dioxolane-4,5-dicarboxylic acid.
Reduction: Formation of diethyl 2-phenyl-1,3-dioxolane-4,5-dicarbinol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme-catalyzed reactions.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with molecular targets through its ester and phenyl functional groups. The compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The dioxolane ring structure provides stability and reactivity, making it suitable for use in different chemical reactions.
Comparison with Similar Compounds
Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate: Similar structure but with dimethyl groups instead of a phenyl group.
Diethyl 1,3-dioxane-4,5-dicarboxylate: Contains a dioxane ring instead of a dioxolane ring.
Uniqueness: Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and allows for specific interactions in chemical and biological systems.
Properties
IUPAC Name |
diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-3-18-13(16)11-12(14(17)19-4-2)21-15(20-11)10-8-6-5-7-9-10/h5-9,11-12,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMBLLDJYZVARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930981 | |
Record name | Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141042-56-0 | |
Record name | Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141042560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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